Zilantel
Overview
Description
Zilantel is a useful research compound. Its molecular formula is C26H38N2O6P2S4 and its molecular weight is 664.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Epigenetic Changes and Behavioral Studies:
- Ratti, S., Alvarez, E. O. (2019). ZnTe administered to pregnant rats affects offspring rats' behavior, suggesting a role of ZnTe in cognitive and behavioral changes. Ratti & Alvarez, 2019.
Material Growth and Structural Properties:
- Nakasu, T., et al. (2012). Investigated the growth of ZnTe epilayers on c-plane sapphire, focusing on the crystallographic property influenced by buffer layer thickness and annealing. Nakasu et al., 2012.
- Liu, Z., et al. (2013). Fabricated high-quality ZnTe nanowires for potential applications in photodetectors, exhibiting high sensitivity and stability. Liu et al., 2013.
Optoelectronic Applications:
- Singh, H., et al. (2018). Reviewed the optical, structural, and electrical properties of ZnTe thin films, highlighting their potential in solar cells and light-emitting diodes. Singh et al., 2018.
- Watanabe, K., et al. (1997). Explored the optical properties of ZnTe and its quantum wells, confirming their suitability for optoelectronic devices. Watanabe et al., 1997.
Antimicrobial Activity:
- Ghosh, S., et al. (2011). Synthesized ZnTe/dendrimer nanocomposites demonstrating antibacterial activity, indicating therapeutic potential. Ghosh et al., 2011.
Properties
IUPAC Name |
(E)-1-benzylsulfanyl-1-[2-[(Z)-C-benzylsulfanyl-N-diethoxyphosphorylcarbonimidoyl]sulfanylethylsulfanyl]-N-diethoxyphosphorylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O6P2S4/c1-5-31-35(29,32-6-2)27-25(39-21-23-15-11-9-12-16-23)37-19-20-38-26(28-36(30,33-7-3)34-8-4)40-22-24-17-13-10-14-18-24/h9-18H,5-8,19-22H2,1-4H3/b27-25-,28-26+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAAISSUBSIDF-ZQZMJUSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N=C(SCCSC(=NP(=O)(OCC)OCC)SCC1=CC=CC=C1)SCC2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(/N=C(\SCCS/C(=N/P(=O)(OCC)OCC)/SCC1=CC=CC=C1)/SCC2=CC=CC=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O6P2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016599 | |
Record name | Zilantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22012-72-2 | |
Record name | Zilantel [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022012722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zilantel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZILANTEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I50276Z58E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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